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Compound of Interest

Compound Name: 2-Bromo-4-methylpyrimidine

Cat. No.: B1278442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-methylpyrimidine (CAS No: 130645-48-6), a heterocyclic compound of interest in

medicinal chemistry and materials science. Due to the limited availability of publicly accessible

experimental spectra for this specific molecule, this document focuses on predicted data

derived from established spectroscopic principles, alongside detailed, representative

experimental protocols for acquiring such data.

Molecular Structure and Properties
IUPAC Name: 2-bromo-4-methylpyrimidine

Molecular Formula: C₅H₅BrN₂

Molecular Weight: 173.01 g/mol

Structure:

SMILES: Cc1ccnc(Br)n1

InChI: InChI=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3
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The following sections present the predicted spectroscopic data for 2-Bromo-4-
methylpyrimidine. These values are based on computational models and analysis of similar

structures. Experimental verification is recommended for precise characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-6 ~8.3 - 8.5 Doublet (d) ~5.0

H-5 ~6.9 - 7.1 Doublet (d) ~5.0

-CH₃ ~2.4 - 2.6 Singlet (s) N/A

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~158 - 162

C-4 ~165 - 169

C-6 ~155 - 159

C-5 ~118 - 122

-CH₃ ~23 - 26

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 3: Predicted FT-IR Data (Neat)
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Vibrational Mode Predicted Wavenumber (cm⁻¹)

C-H stretch (aromatic) 3000 - 3100

C-H stretch (aliphatic, -CH₃) 2850 - 3000

C=N and C=C stretch (pyrimidine ring) 1550 - 1620

C-H bend (aliphatic, -CH₃) 1430 - 1470

Ring vibrations 1300 - 1500

C-Br stretch 600 - 800

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The presence of a bromine atom will result in a characteristic M+2 isotopic

pattern.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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Ion Predicted m/z
Description & Expected
Relative Intensity

[M]⁺ 172
Molecular ion containing the

⁷⁹Br isotope.

[M+2]⁺ 174

Molecular ion containing the

⁸¹Br isotope. Expected

intensity is ~98% of the M⁺

peak.

[M-Br]⁺ 93
Fragment resulting from the

loss of the bromine atom.

[M-HCN]⁺ 145/147

Fragment from the loss of a

neutral hydrogen cyanide

molecule, showing the Br

isotope pattern.

[M-CH₃]⁺ 157/159

Fragment from the loss of the

methyl group, showing the Br

isotope pattern.

Experimental Protocols
The following are detailed, representative protocols for the acquisition of spectroscopic data for

a sample like 2-Bromo-4-methylpyrimidine.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen

framework.

Materials & Equipment:

2-Bromo-4-methylpyrimidine sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

High-quality 5 mm NMR tube and cap
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Pipette or syringe

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Bromo-4-
methylpyrimidine into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

Ensure the sample is fully dissolved. If necessary, use gentle vortexing.

Transfer the solution into a clean NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shifts using the residual solvent peak (for CDCl₃: δ 7.26 ppm for ¹H

and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials & Equipment:
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2-Bromo-4-methylpyrimidine sample

Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Spatula and cleaning solvents (e.g., isopropanol).

Procedure:

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

Sample Application: Place a small amount of the 2-Bromo-4-methylpyrimidine sample

directly onto the ATR crystal.

Ensure good contact between the sample and the crystal using the pressure clamp.

Data Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400

cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

2-Bromo-4-methylpyrimidine sample

High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

Autosampler vial with cap

Gas Chromatograph-Mass Spectrometer (GC-MS) system
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Procedure:

Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount

(~1 mg) of 2-Bromo-4-methylpyrimidine in a volatile organic solvent (1 mL) in a clean vial.

Instrument Setup:

Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).

Set the MS to scan a suitable mass range (e.g., m/z 40-300).

Use Electron Ionization (EI) at a standard energy of 70 eV.

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the

GC.

Data Processing:

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 2-
Bromo-4-methylpyrimidine.

Extract the mass spectrum for that specific peak.

Identify the molecular ion peak and the characteristic M+2 peak for bromine.

Analyze the major fragment ions to propose fragmentation pathways.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 2-Bromo-4-methylpyrimidine.
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Caption: General workflow for the spectroscopic analysis of 2-Bromo-4-methylpyrimidine.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-methylpyrimidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278442#spectroscopic-data-of-2-bromo-4-
methylpyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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